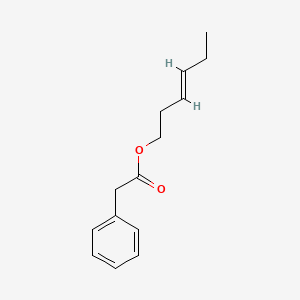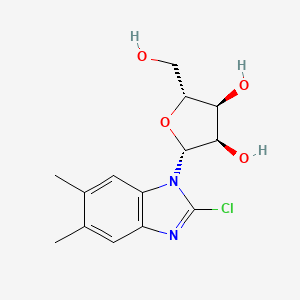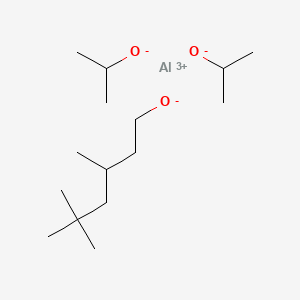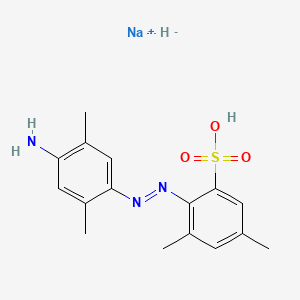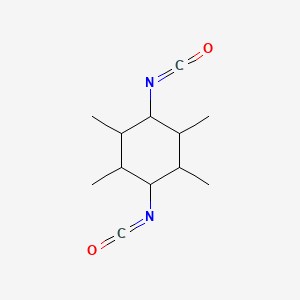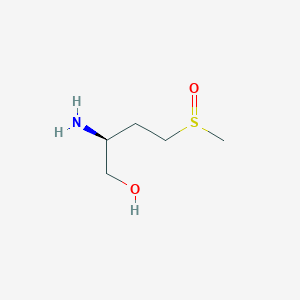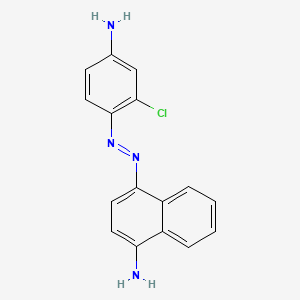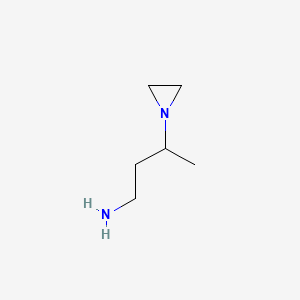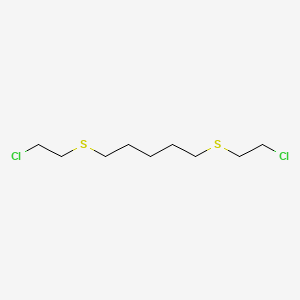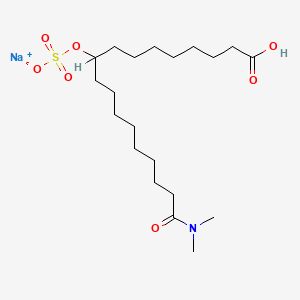
2-Butanone, 3,3-bis(2-methoxyethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3,3-bis(2-methoxyethoxy)- is a chemical compound with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol . It is known for its unique structure, which includes two methoxyethoxy groups attached to a butanone backbone. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Butanone, 3,3-bis(2-methoxyethoxy)- involves several steps. One common method includes the reaction of 2-butanone with 2-methoxyethanol in the presence of a strong acid catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Butanone, 3,3-bis(2-methoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butanone, 3,3-bis(2-methoxyethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound is utilized in biochemical assays and as a component in certain biological experiments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butanone, 3,3-bis(2-methoxyethoxy)- involves its interaction with specific molecular targets and pathways. The methoxyethoxy groups enhance its solubility and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Butanone, 3,3-bis(2-methoxyethoxy)- can be compared with other similar compounds such as:
2-Butanone, 3,3-dimethyl-: This compound has two methyl groups instead of methoxyethoxy groups, resulting in different chemical properties and applications.
2-Butanone, 3-methyl-: This compound has a single methyl group, making it less complex and with different reactivity compared to 2-Butanone, 3,3-bis(2-methoxyethoxy)-. The uniqueness of 2-Butanone, 3,3-bis(2-methoxyethoxy)- lies in its methoxyethoxy groups, which provide distinct solubility and reactivity characteristics.
Properties
CAS No. |
71808-60-1 |
|---|---|
Molecular Formula |
C10H20O5 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3,3-bis(2-methoxyethoxy)butan-2-one |
InChI |
InChI=1S/C10H20O5/c1-9(11)10(2,14-7-5-12-3)15-8-6-13-4/h5-8H2,1-4H3 |
InChI Key |
UDXZPHSCFREFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(OCCOC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



